4-(Bromomethyl)-2-iodo-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common names it may have.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical properties, such as its acidity or basicity.Scientific Research Applications
Ultrasound-Assisted Synthesis
Research by Harikumar and Rajendran (2014) explores the synthesis of 1-butoxy-4-nitrobenzene using 4-nitrophenol with n-butyl bromide, employing ultrasound-assisted organic solvent conditions. This study provides insights into using ultrasound in the synthesis of nitro aromatic ethers, a field relevant to 4-(Bromomethyl)-2-iodo-1-nitrobenzene (Harikumar & Rajendran, 2014).
Intermediate in Pharmaceutical Synthesis
Zhai Guang-xin (2006) discusses the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in producing dofetilide, a medication for treating arrhythmia. This study indicates the role of similar compounds in pharmaceutical synthesis (Zhai Guang-xin, 2006).
Halogenation Studies
Research by Bovonsombat and Mcnelis (1993) on ring halogenations of polyalkylbenzenes provides insights relevant to the halogenation reactions in compounds like 4-(Bromomethyl)-2-iodo-1-nitrobenzene. This study helps understand the chemical behavior of such compounds (Bovonsombat & Mcnelis, 1993).
Nanowire Construction
Jiang, Wang, and Deng (2007) investigated the construction of 1-iodo-4-nitrobenzene nanowires on graphite, shedding light on the potential applications of similar compounds in nanotechnology (Jiang, Wang, & Deng, 2007).
Crystal Structure Analysis
Merz (2003) explored the crystal packing of similar nitrobenzene compounds, providing valuable information for understanding the structural properties of 4-(Bromomethyl)-2-iodo-1-nitrobenzene in crystallography and materials science (Merz, 2003).
Spectroscopic Studies
Pandiarajan et al. (1994) conducted spectroscopic studies on substituted anisoles, including compounds structurally related to 4-(Bromomethyl)-2-iodo-1-nitrobenzene, providing insights into its potential applications in analytical chemistry (Pandiarajan et al., 1994).
Safety And Hazards
This involves studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that should be taken when handling it.
Future Directions
This involves discussing potential future research directions, such as further studies on the compound’s properties, potential applications, or modifications that could be made to improve its properties.
Please note that the availability of this information depends on the extent to which the compound has been studied. For less well-known compounds, some or all of this information may not be available. If you have a specific compound in mind that is well-studied, I would be happy to help find more information on it.
properties
IUPAC Name |
4-(bromomethyl)-2-iodo-1-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETQWQQIMOUZRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)I)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369920 |
Source
|
Record name | 4-(bromomethyl)-2-iodo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-iodo-1-nitrobenzene | |
CAS RN |
214279-41-1 |
Source
|
Record name | 4-(Bromomethyl)-2-iodo-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214279-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(bromomethyl)-2-iodo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.